molecular formula C21H21N5O3S B4372121 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B4372121
M. Wt: 423.5 g/mol
InChI Key: YWWAVTDFKFOJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring, a pyrazole ring, and a thiazole ring, making it a unique and multifunctional molecule

Preparation Methods

The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The pyrazole and thiazole rings are then introduced through subsequent reactions involving appropriate precursors and catalysts. Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), which plays a role in gene transcription and cell cycle regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE stands out due to its unique combination of heterocyclic rings. Similar compounds include:

The unique structure of this compound allows it to interact with multiple molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1-ethylpyrazol-4-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-4-26-10-16(9-22-26)19-12-30-21(23-19)24-20(27)15-5-7-17(8-6-15)28-11-18-13(2)25-29-14(18)3/h5-10,12H,4,11H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWAVTDFKFOJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 6
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.